molecular formula C42H34N2O2 B13130615 1,4-Bis(dibenzylamino)anthracene-9,10-dione CAS No. 143264-98-6

1,4-Bis(dibenzylamino)anthracene-9,10-dione

Cat. No.: B13130615
CAS No.: 143264-98-6
M. Wt: 598.7 g/mol
InChI Key: LKPRETWRHKBJDR-UHFFFAOYSA-N
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Description

1,4-Bis(dibenzylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two dibenzylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(dibenzylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthraquinone with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dibenzylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The dibenzylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1,4-Bis(dibenzylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(dibenzylamino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase II, an enzyme crucial for DNA replication, thereby exerting cytotoxic effects on rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(dibenzylamino)anthracene-9,10-dione is unique due to its specific dibenzylamino substitutions, which impart distinct chemical properties and potential biological activities. Its ability to intercalate into DNA and inhibit topoisomerase II sets it apart from other anthraquinone derivatives .

Properties

CAS No.

143264-98-6

Molecular Formula

C42H34N2O2

Molecular Weight

598.7 g/mol

IUPAC Name

1,4-bis(dibenzylamino)anthracene-9,10-dione

InChI

InChI=1S/C42H34N2O2/c45-41-35-23-13-14-24-36(35)42(46)40-38(44(29-33-19-9-3-10-20-33)30-34-21-11-4-12-22-34)26-25-37(39(40)41)43(27-31-15-5-1-6-16-31)28-32-17-7-2-8-18-32/h1-26H,27-30H2

InChI Key

LKPRETWRHKBJDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C4C(=C(C=C3)N(CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)C7=CC=CC=C7C4=O

Origin of Product

United States

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